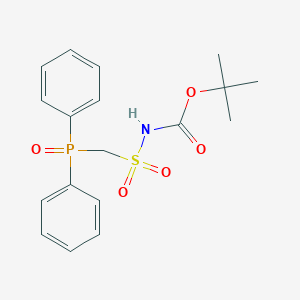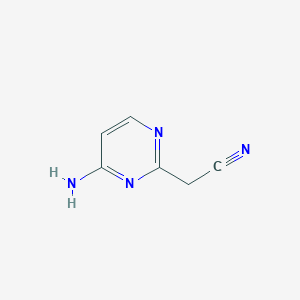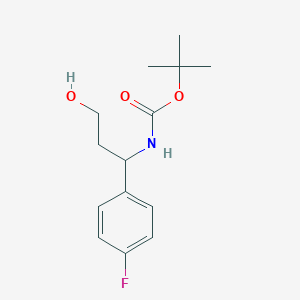![molecular formula C10H19NO2 B152972 MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI) CAS No. 125444-26-0](/img/structure/B152972.png)
MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI) is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound features a morpholine ring substituted with a cyclopentyloxy methyl group, making it a unique derivative of morpholine. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method for preparing morpholine, 2-[(cyclopentyloxy)methyl]-(9CI) involves the reaction of cyclopentanol with formaldehyde to form cyclopentyloxy methanol, which is then reacted with morpholine under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of morpholine derivatives often employs large-scale batch or continuous processes. The key steps include the preparation of intermediates, such as cyclopentyloxy methanol, followed by their reaction with morpholine under controlled temperature and pressure conditions . Catalysts and solvents are used to optimize the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, surfactants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of morpholine, 2-[(cyclopentyloxy)methyl]-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to key proteins and altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, known for its use as a solvent and corrosion inhibitor.
N-Methylmorpholine: A derivative used as a catalyst in organic synthesis.
N-Ethylmorpholine: Another derivative with applications in the production of pharmaceuticals and agrochemicals.
Uniqueness
MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI) is unique due to the presence of the cyclopentyloxy methyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s lipophilicity and may improve its ability to interact with biological membranes and targets .
Propiedades
IUPAC Name |
2-(cyclopentyloxymethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-4-9(3-1)13-8-10-7-11-5-6-12-10/h9-11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQNDBMUUSPLTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2CNCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
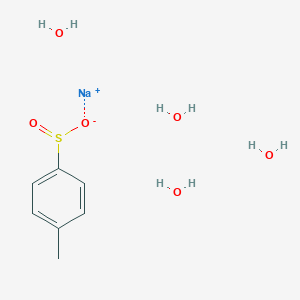
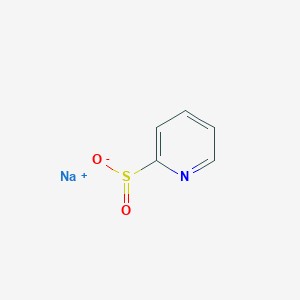

![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)
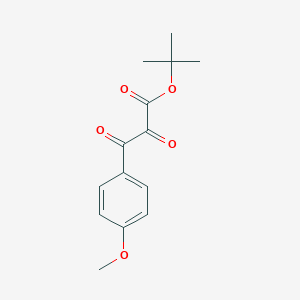
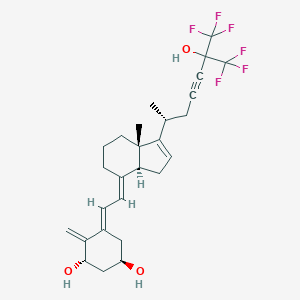
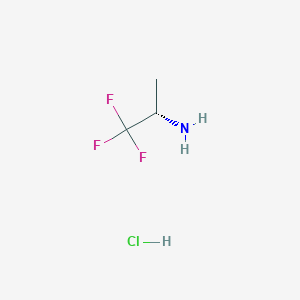
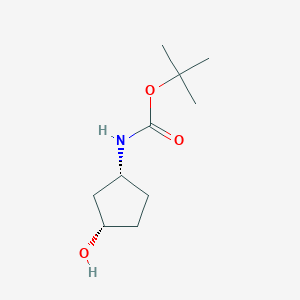
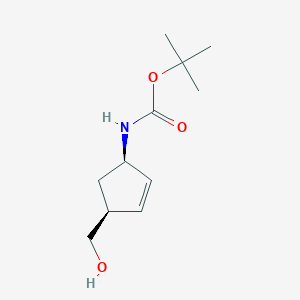
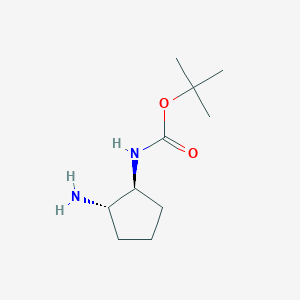
![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)
